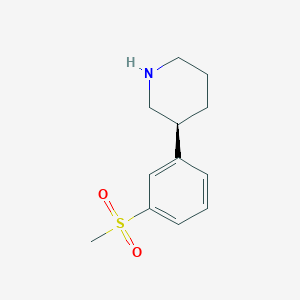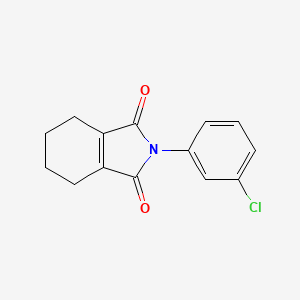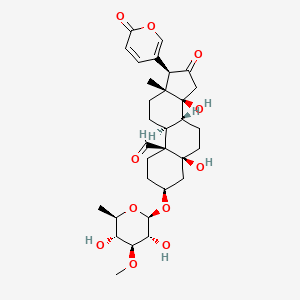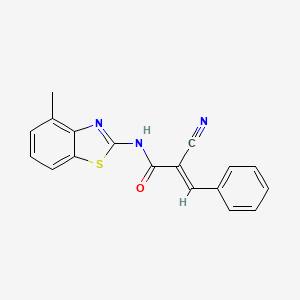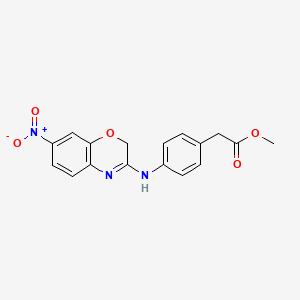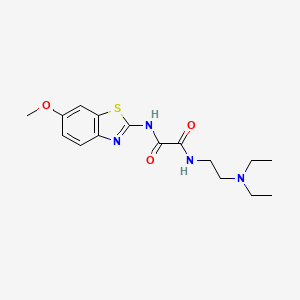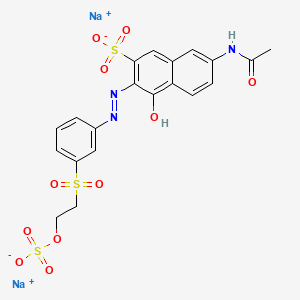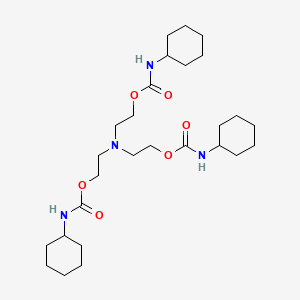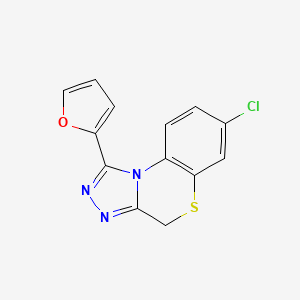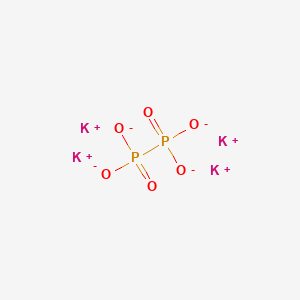
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, (2S-(2R*(R*(R*))))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has the molecular formula C9H20O4 and a molecular weight of 192.2527 g/mol . It is a chemical substance with three stereocenters, making it a chiral molecule.
Méthodes De Préparation
The synthesis of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol involves the reaction of propylene oxide with propylene glycol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize the yield and efficiency of the process .
Analyse Des Réactions Chimiques
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate various biochemical processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol can be compared with other similar compounds, such as:
Glycerol: Both compounds contain hydroxyl groups, but glycerol has three hydroxyl groups attached to a three-carbon backbone, whereas 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol has a more complex structure with additional ether linkages.
Propylene glycol: This compound is a simpler diol with two hydroxyl groups, while 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol has three hydroxyl groups and additional ether linkages.
Polyethylene glycol: Both compounds have ether linkages, but polyethylene glycol is a polymer with repeating ethylene glycol units, whereas 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol is a small molecule.
The uniqueness of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol lies in its specific structure, which provides distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
85550-18-1 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(2S)-2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
Clé InChI |
LCZVSXRMYJUNFX-CIUDSAMLSA-N |
SMILES isomérique |
C[C@@H](CO)OC[C@H](C)OC[C@H](C)O |
SMILES canonique |
CC(CO)OCC(C)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


